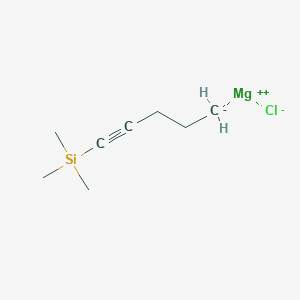
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride is an organometallic compound with the molecular formula C8H15ClMgSi and a molecular weight of 199.05 g/mol. It is commonly used in organic synthesis as a Grignard reagent, which is a type of organomagnesium compound. Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride can be synthesized through the reaction of 5-(Trimethylsilyl)pent-4-ynyl chloride with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:
5-(Trimethylsilyl)pent-4-ynyl chloride+Mg→5-(Trimethylsilyl)pent-4-ynylmagnesium chloride
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to facilitate handling and storage.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.
Coupling Reactions: It participates in coupling reactions such as Negishi coupling and Sonogashira coupling to form carbon-carbon bonds.
Carbolithiation: It can react with carbonyl compounds to form new carbon-carbon bonds and ultimately alcohols or other functionalized molecules.
Common Reagents and Conditions
Negishi Coupling: Requires a nickel or palladium catalyst and an organic halide.
Sonogashira Coupling: Utilizes a palladium catalyst and a terminal alkyne.
Carbolithiation: Involves carbonyl compounds (aldehydes and ketones) and typically proceeds under mild conditions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Disubstituted Alkynes: Result from Sonogashira coupling.
Functionalized Molecules: Produced through carbolithiation reactions.
Aplicaciones Científicas De Investigación
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride has diverse applications in scientific research, including:
Organic Synthesis: Used to construct complex carbon skeletons with defined functionalities.
Catalysis: Acts as a catalyst in various organic reactions.
Functionalization of Organic Molecules:
Synthesis of Steroids: Plays a role in constructing the intricate carbon framework of steroids.
Synthesis of Terpenoids: Used in the synthesis of naturally occurring compounds with diverse biological activities.
Peptide Synthesis: Contributes to the formation of peptides, the building blocks of proteins.
Mecanismo De Acción
The mechanism of action of 5-(Trimethylsilyl)pent-4-ynylmagnesium chloride involves its ability to act as a nucleophile. The compound donates electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. This nucleophilic behavior is central to its role in various organic reactions, including nucleophilic addition, coupling reactions, and carbolithiation.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used in organic synthesis.
Ethylmagnesium Bromide: Commonly used for nucleophilic addition to carbonyl compounds.
Vinylmagnesium Bromide: Utilized in coupling reactions to form carbon-carbon bonds.
Uniqueness
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride is unique due to its trimethylsilyl group, which imparts specific reactivity and stability. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds with defined functionalities.
Propiedades
IUPAC Name |
magnesium;trimethyl(pent-1-ynyl)silane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Si.ClH.Mg/c1-5-6-7-8-9(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPADCQIGOUJCBJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClMgSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
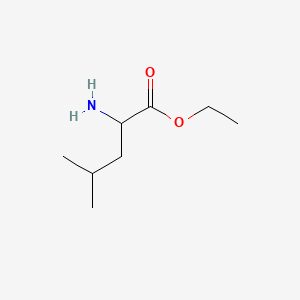
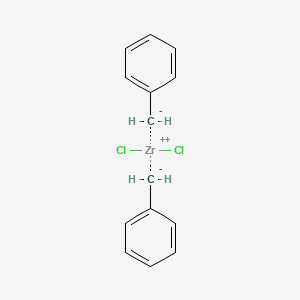

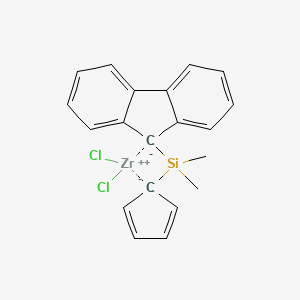


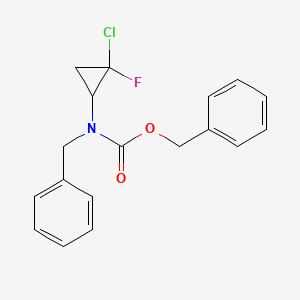

![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)


![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)
![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)
![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)
